BenchChemオンラインストアへようこそ!

RS 2135

Class I antiarrhythmic Cardiac electrophysiology Preclinical efficacy

RS 2135 is a unique Class I antiarrhythmic agent with slow sodium channel unbinding (τ=63.6s), providing prolonged suppression of ischemia-induced ventricular tachycardia. Unlike fast-kinetics agents (e.g., lidocaine), its sustained action and stereoselective block make it the preferred tool for studies requiring long-lasting, rate-dependent inhibition. The pure (+)-enantiomer ensures target specificity.

Molecular Formula C18H21ClN2O2
Molecular Weight 332.8 g/mol
CAS No. 133775-36-7
Cat. No. B1680058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 2135
CAS133775-36-7
Synonyms12-amino-2,3,3a,4,11,12,12a,12b-octahydro-10-hydroxyisoquino(2,1,8-Ima)carbazole-5(1H)-one
RS 2135
RS 2135 monohydrochloride, (3aalpha,12alpha,12aalpha,12balpha)-isomer
RS 2135, (3aalpha,12alpha,12aalpha,12balpha)-isomer
RS 2135, (3aR-(3aalpha,12alpha,12aalpha,12balpha)-isomer)
RS-2135
Molecular FormulaC18H21ClN2O2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)N3C4=C(C5=C3C2C(C1)C(C5)N)C(=CC=C4)O.Cl
InChIInChI=1S/C18H20N2O2.ClH/c19-12-8-11-17-13(5-2-6-14(17)21)20-15(22)7-9-3-1-4-10(12)16(9)18(11)20;/h2,5-6,9-10,12,16,21H,1,3-4,7-8,19H2;1H/t9-,10+,12-,16+;/m1./s1
InChIKeyMTSROZWZVOQAQW-PECACPRSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RS-2135 (CAS 133775-36-7) Procurement Guide: A Quantitative Assessment of a Long-Acting Class I Antiarrhythmic Research Compound


(10R,11R,15R,19S)-10-amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one hydrochloride, commonly known as RS-2135 (CAS 133775-36-7), is a synthetic small-molecule drug classified as a Class I antiarrhythmic agent [1]. It is the (+)-enantiomer of a fused carbazole-isoquinoline derivative and functions as a cardiac sodium channel blocker with slow binding and dissociation kinetics [2]. Preclinical development by Sankyo Co., Ltd. established its profile in multiple animal models, but the compound was terminated prior to clinical approval for the treatment of heart arrhythmia [3].

Why RS-2135 Cannot Be Replaced by Other Class I Antiarrhythmics: Procurement Justification for Model-Specific Research


Class I antiarrhythmic agents share a common sodium channel blocking mechanism but exhibit profound differences in binding kinetics, which govern their therapeutic profiles and model-specific utility [1]. RS-2135 is distinguished by a uniquely slow dissociation rate from the sodium channel (τ = 63.6 s) compared to fast-kinetics agents like lidocaine (τ < 1 s) [2]. This slow recovery from block translates to a pharmacodynamic profile characterized by a slower onset but a significantly prolonged duration of action compared to lidocaine, mexiletine, disopyramide, and flecainide [3]. In experimental models of ischemia-induced ventricular tachycardia, this kinetic difference results in superior suppression of sustained ventricular tachycardia, making RS-2135 a specific tool for studies requiring long-lasting, rate-dependent sodium channel inhibition [4]. Therefore, substituting another Class I compound is not functionally equivalent and can lead to different experimental outcomes.

Quantitative Differentiation Evidence for RS-2135 (CAS 133775-36-7) Procurement


Superior Potency and Prolonged Duration in the Ouabain-Induced Canine Arrhythmia Model

RS-2135 demonstrated more potent and longer-lasting antiarrhythmic activity than reference Class I compounds in the anesthetized dog ouabain-induced arrhythmia model. Its onset of action was slower, but its duration of action was significantly prolonged compared to lidocaine, mexiletine, disopyramide, and flecainide [1].

Class I antiarrhythmic Cardiac electrophysiology Preclinical efficacy

Sustained Suppression of Post-Myocardial Infarction Ventricular Tachycardia in Conscious Canines

In a conscious canine model of sustained ventricular tachycardia (SVT) 24 hours after coronary embolization, RS-2135 (1.25-2.5 mg/kg i.v.) was more potent and more long-lasting than lidocaine (5-10 mg/kg i.v.), mexiletine (5-10 mg/kg i.v.), disopyramide (2.5-5 mg/kg i.v.), and flecainide (2.5-5 mg/kg i.v.) [1]. Orally, RS-2135 (10 mg/kg) was equipotent to flecainide (10 mg/kg) and twice as potent as disopyramide (20 mg/kg) and mexiletine (20 mg/kg) [1].

Myocardial infarction Ventricular tachycardia Antiarrhythmic therapy

Enhanced Sodium Channel Blockade at Lower Concentrations in Canine Purkinje Fibers

RS-2135 reduced the maximum upstroke velocity (Vmax) of the cardiac action potential at lower concentrations than disopyramide, flecainide, and mexiletine in canine Purkinje fibers. It shortened the action potential duration (APD) and effective refractory period (ERP) but increased the ERP/APD90 ratio, a pro-arrhythmic indicator [1]. Its (-)-enantiomer was much less potent, highlighting the stereospecificity of the interaction [1].

Electrophysiology Sodium channel Cardiac action potential

Slow Recovery Kinetics as a Key Differentiator from Fast-Kinetics Class I Agents

The recovery time constant (τ) from use-dependent block is a primary determinant of a Class I drug's clinical profile. RS-2135 exhibits a slow recovery (τ = 63.6 s) [1], contrasting sharply with lidocaine's fast recovery (τ < 1 s) and even surpassing the slow kinetics of flecainide (τ = 27-32 s) [2]. This slow dissociation predicts a potent rate-dependent block at normal heart rates and a prolonged duration of action.

Use-dependent block Sodium channel kinetics Antiarrhythmic mechanism

Validated Research Application Scenarios for RS-2135 (CAS 133775-36-7) Based on Comparative Evidence


In Vivo Studies of Post-Myocardial Infarction Arrhythmias Requiring Extended Drug Action

The bead-induced coronary embolization model in conscious dogs is a rigorous test of antiarrhythmic efficacy. RS-2135 (1.25-2.5 mg/kg i.v. or 10 mg/kg p.o.) has demonstrated superior and more prolonged suppression of sustained ventricular tachycardia compared to standard Class I agents like lidocaine, mexiletine, disopyramide, and flecainide [1]. This makes RS-2135 the compound of choice for studies aiming to achieve sustained ventricular tachycardia suppression without the need for frequent redosing, particularly when evaluating oral efficacy in the post-MI setting [1].

Electrophysiological Research into the Structure-Kinetics Relationship of Sodium Channel Blockers

The slow recovery kinetics of RS-2135 (τ = 63.6 s) [2] and its stereoselective block [3] provide a unique pharmacological tool. Researchers can use RS-2135 to dissect the role of drug unbinding rates in antiarrhythmic efficacy and proarrhythmic risk, serving as a benchmark 'slow-kinetics' comparator against fast-kinetics (lidocaine) and intermediate-kinetics (flecainide) Class I agents [4]. Its availability as a pure (+)-enantiomer allows for control experiments using the less potent (-)-enantiomer to confirm target specificity [3].

Cardiac Contractility Studies Investigating Class I Drug-Induced Negative Inotropy

The negative inotropic effect common to Class I drugs has been linked to altered Na+/Ca2+ exchange. In isolated ventricular strip studies, RS-2135 (100 μM), along with lidocaine and flecainide, has been used to demonstrate this mechanism, showing a reduction in sarcoplasmic reticulum Ca2+ content [4]. Due to its distinct kinetic profile, RS-2135 offers a valuable comparator for investigating the relationship between sodium channel block kinetics and the magnitude and frequency-dependence of negative inotropy in both rat and rabbit myocardium [4].

Quote Request

Request a Quote for RS 2135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.